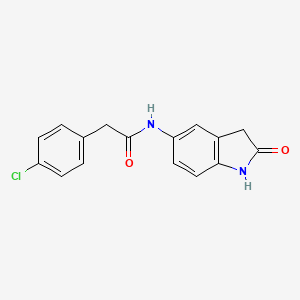

Ethyl 3-(3,5-dichloroanilino)propanoate

Descripción general

Descripción

Ethyl 3-(3,5-dichloroanilino)propanoate is a chemical compound that has been the subject of various research studies due to its potential applications and interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed condensation reactions. For instance, ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates were obtained through such reactions, with the by-products' structures being determined by NMR and X-ray crystallography . Another example is the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, which was achieved by a three-component condensation involving benzaldehyde, ethyl acetoacetate, and malononitrile . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . The use of DFT methods to calculate molecular geometry and vibrational frequencies is common, providing detailed insights into the molecular structure . For example, the structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was confirmed by spectrometric methods and X-ray crystallography, revealing the existence of the compound in the solid state as the enamine tautomer .

Chemical Reactions Analysis

The reactivity of compounds is often studied using computational methods such as DFT and QTAIM to understand their behavior in chemical reactions. For instance, the electrophilic charge transfer and global electrophilicity index can indicate the strength of a molecule as an electrophile . These analyses can be applied to this compound to predict its reactivity in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The photophysicochemical properties of compounds, such as fluorescence quantum yields and lifetimes, as well as photochemical properties like singlet oxygen generation and photodegradation, are important for applications in materials science and biology . These properties can be investigated using spectral data and computational methods to provide a comprehensive understanding of a compound's behavior under different conditions.

Aplicaciones Científicas De Investigación

Phase Equilibrium and Thermodynamics

The solid–liquid phase equilibrium data for compounds structurally related to Ethyl 3-(3,5-dichloroanilino)propanoate, like 3,5-dichloroaniline, have been determined experimentally. These studies are crucial for understanding the solubility and thermodynamic properties of such compounds, which can be foundational for purification and application processes in various scientific fields, including materials science and chemical engineering (Li et al., 2016).

Polymorphism in Pharmaceutical Compounds

A spectroscopic and diffractometric study was conducted on polymorphic forms of a compound similar to this compound. Understanding the polymorphic forms of pharmaceutical compounds is crucial as it influences the drug's physical and chemical properties, including its stability, solubility, and bioavailability (Vogt et al., 2013).

Novel Precursors for Synthesis

Ethyl 3-(2,4-dioxocyclohexyl)propanoate has been explored as a precursor for the synthesis of complex molecules. The development and study of new precursors are fundamental in the field of synthetic chemistry, as they open pathways to novel compounds and reactions, which can have various applications in industries such as pharmaceuticals, agrochemicals, and materials science (Thakur et al., 2015).

Photophysicochemical Properties

The photophysicochemical properties of certain compounds structurally related to this compound were investigated. These studies are significant in the field of photophysics and photochemistry, providing insights into the behavior of compounds under light, which is crucial for applications in areas like solar energy, photodynamic therapy, and the development of photo-responsive materials (Kuruca et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 3-(3,5-dichloroanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)3-4-14-10-6-8(12)5-9(13)7-10/h5-7,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUCSQBKVJZYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)

![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)